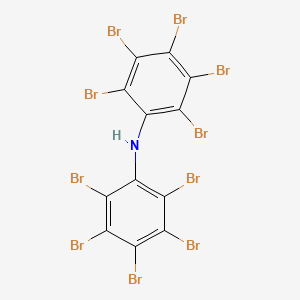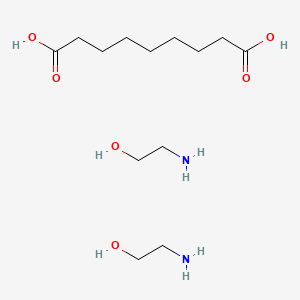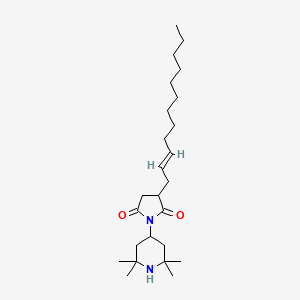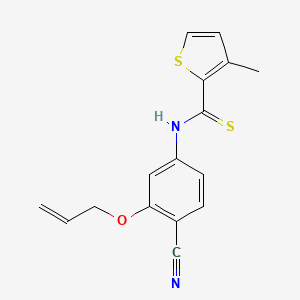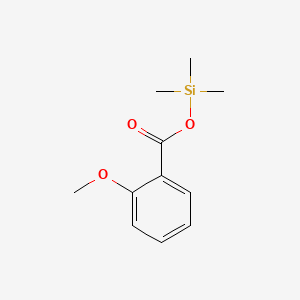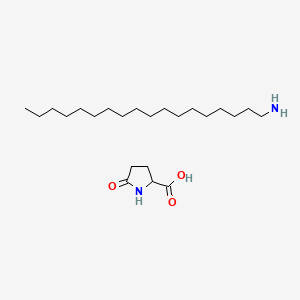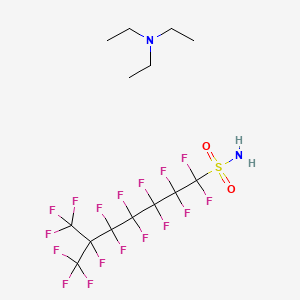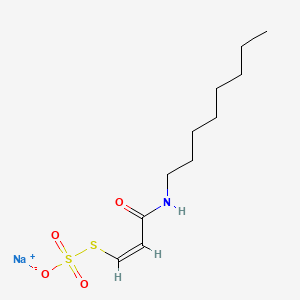![molecular formula C20H44ClNO2 B12680417 [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride CAS No. 71929-11-8](/img/structure/B12680417.png)
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and act as an antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride typically involves the reaction of dodecyl alcohol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with diethylmethylamine to produce the final quaternary ammonium compound. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the same basic steps but is optimized for large-scale production, including the use of catalysts to speed up the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although it is generally stable.
Reduction: It is less commonly reduced due to its stable quaternary ammonium structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Nucleophiles such as hydroxide ions can react with the quaternary ammonium center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while substitution reactions can produce various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology
In biological research, this compound is used for its antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.
Medicine
Medically, it is explored for its potential in drug delivery systems due to its ability to interact with cell membranes and enhance the permeability of drugs.
Industry
Industrially, it is used in the formulation of cleaning agents, fabric softeners, and personal care products due to its surfactant and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic dodecyl chain, which integrates into the membrane, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is unique due to its specific combination of a long hydrophobic chain and a quaternary ammonium group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications.
Propiedades
Número CAS |
71929-11-8 |
|---|---|
Fórmula molecular |
C20H44ClNO2 |
Peso molecular |
366.0 g/mol |
Nombre IUPAC |
(3-dodecoxy-2-hydroxypropyl)-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-5-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21(4,6-2)7-3;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GUKIQKYYFZQKGD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOCC(C[N+](C)(CC)CC)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






